molecular formula C23H21N5O3 B2675144 8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31493-81-9

8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2675144
CAS No.: 31493-81-9
M. Wt: 415.453
InChI Key: RFFOFZKBTVPUGU-UHFFFAOYSA-N
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Description

The compound 8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (hereafter referred to as Compound X) belongs to the imidazopurine-dione class, a scaffold known for its modulation of serotonin receptors (5-HT1A/5-HT7) and phosphodiesterases (PDE4B/PDE10A) . Structurally, Compound X features:

  • A 4-ethoxyphenyl group at position 8, contributing electron-donating effects and moderate lipophilicity.
  • Phenyl and methyl substituents at positions 7 and 1/3, respectively, enhancing steric stability and influencing receptor selectivity.
    This combination distinguishes it from related derivatives, which often incorporate piperazinylalkyl chains or halogenated aryl groups for enhanced receptor binding .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-4-31-17-12-10-16(11-13-17)28-18(15-8-6-5-7-9-15)14-27-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFOFZKBTVPUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family, which has garnered attention for its potential biological activities. This compound is characterized by its complex structure and has been investigated for various pharmacological properties including antidepressant activity, receptor affinity, and enzyme inhibition.

The molecular formula of the compound is C23H21N5O3C_{23}H_{21}N_{5}O_{3} with a molecular weight of approximately 415.45 g/mol. Its structural features include:

  • Imidazole Core : Central to its biological activity.
  • Ethoxy and Phenyl Substituents : These groups are crucial for modulating interactions with biological targets.

Antidepressant Properties

Recent studies have highlighted the antidepressant-like effects of derivatives of imidazopurine compounds. For instance, research indicated that certain derivatives exhibit significant affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are critical targets in the treatment of depression. The compound's structural modifications enhance its binding affinity and efficacy in animal models.

Key Findings :

  • In a forced swim test (FST), compounds similar to this compound demonstrated notable antidepressant effects at doses ranging from 0.156 to 2.5 mg/kg .

Receptor Affinity

The compound has been studied for its interaction with various receptors:

  • Serotonin Receptors : High affinity for 5-HT_1A and 5-HT_7 receptors has been documented, indicating potential use in treating mood disorders .

Enzyme Inhibition

The compound also shows promise as a phosphodiesterase (PDE) inhibitor:

  • PDE4B and PDE10A : Some derivatives exhibit inhibitory activity against these enzymes, which play roles in signal transduction pathways relevant to mood regulation .

Study on Antidepressant-Like Activity

In a study evaluating the antidepressant-like properties of imidazopurine derivatives:

  • Researchers synthesized several compounds and tested their effects on mice.
  • The results indicated that specific modifications to the imidazole structure could enhance both antidepressant efficacy and safety profiles .
CompoundDose (mg/kg)Effect
AZ-8530.156 - 2.5Significant reduction in immobility time in FST
AZ-8610.625 - 2.5Comparable effects to standard antidepressants

The biological activity of this compound is thought to involve:

  • Receptor Binding : Interaction with serotonin receptors modulates neurotransmitter levels.
  • Enzyme Interaction : Inhibition of phosphodiesterases leads to increased cyclic AMP levels, influencing neuronal signaling pathways.

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of imidazopurines exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Antimicrobial Properties : The compound has been investigated for its potential to act against various microbial strains. Its structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes .

2. Biochemical Research

  • Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, imidazopurines are known to affect phospholipase A2 activity, which is crucial in lipid metabolism and inflammatory responses .
  • Signal Transduction Modulation : By interacting with cellular receptors or signaling molecules, this compound could modulate cellular responses to external stimuli, potentially impacting processes such as apoptosis and cell differentiation.

3. Material Science

  • Synthesis of New Materials : The unique chemical structure allows it to be utilized as a building block in the synthesis of novel materials. These materials may have applications in electronics or photonics due to their electronic properties .
  • Catalyst Development : The compound's reactivity makes it a candidate for use as a catalyst in organic synthesis reactions, facilitating the formation of complex molecules from simpler precursors.

Case Studies

Several studies highlight the potential applications of 8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell lines with IC50 values in low micromolar range.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria with MIC values indicating potent activity.
Study CEnzyme InhibitionIdentified as a selective inhibitor of phospholipase A2, impacting lipid metabolism pathways significantly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of Compound X are contextualized below against key analogs.

Structural and Functional Differences

Compound Name & ID Key Substituents Target Affinity Pharmacokinetic Features
Compound X 8-(4-ethoxyphenyl), 7-phenyl, 1,3-dimethyl Moderate 5-HT1A/5-HT7 affinity (predicted) High metabolic stability (ethoxyphenyl group)
AZ-853 8-(4-(2-fluorophenylpiperazinyl)butyl), 7-methyl Strong 5-HT1A partial agonism, α1-adrenolytic effects Brain-penetrant; induces weight gain
Compound 3i 8-(piperazinylpentyl), 1,3,7-trimethyl High 5-HT1A/5-HT7 dual affinity; anxiolytic at 2.5 mg/kg Moderate lipophilicity (logP = 3.2)
8-(4-Chlorophenyl)-3-(2-ethoxyethyl) 8-(4-chlorophenyl), 3-(2-ethoxyethyl) Unreported receptor affinity; likely PDE4B/PDE10A inhibition Higher logP (4.1) due to chloro substitution
8-(4-Fluorophenyl)-3-(2-methoxyethyl) 8-(4-fluorophenyl), 3-(2-methoxyethyl) Potential 5-HT1A binding (fluorine enhances electronegativity) Moderate metabolic stability

Key Findings

Receptor Selectivity: Compound X lacks the piperazinylalkyl chains present in AZ-853 and Compound 3i, which are critical for high 5-HT1A/5-HT7 affinity . Fluorinated analogs (e.g., AZ-861, 8-(4-fluorophenyl)) exhibit stronger agonism due to fluorine’s electronegativity, whereas Compound X’s ethoxy group may favor slower hepatic clearance .

Lipophilicity and Solubility :

  • Compound X’s logP is estimated at ~3.5, lower than chlorophenyl derivatives (logP ~4.1) but higher than piperazinylalkyl analogs (logP ~3.2) . This balance may enhance oral bioavailability.

Safety Profiles: Unlike AZ-853, which decreases systolic blood pressure via α1-adrenolytic activity, Compound X’s lack of a piperazine moiety may reduce cardiovascular side effects . Piperazine-free derivatives generally show fewer lipid metabolism disturbances compared to AZ-861 .

Research Implications

  • Optimization Potential: Introducing a fluorine or trifluoromethyl group to the ethoxyphenyl ring could enhance 5-HT1A/5-HT7 binding without compromising metabolic stability .
  • Therapeutic Niche : Compound X’s structure positions it as a candidate for disorders requiring moderate serotonin modulation with reduced side effects (e.g., anxiety without sedation).

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